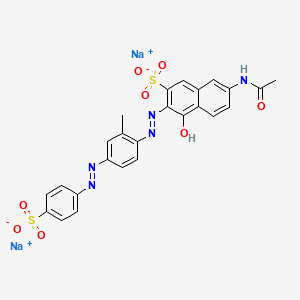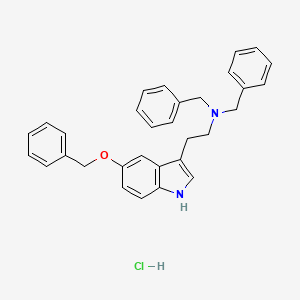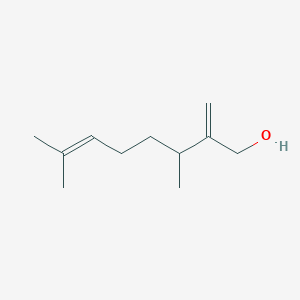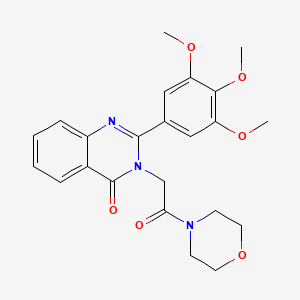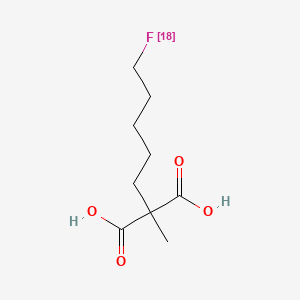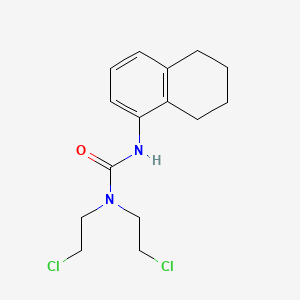
Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both chloroethyl and tetrahydronaphthyl groups, suggests potential utility in specialized chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” typically involves the reaction of 1,1-bis(2-chloroethyl)urea with 5,6,7,8-tetrahydronaphth-1-ylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine) to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) are crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
“Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” can undergo various chemical reactions, including:
Oxidation: The chloroethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloroethyl groups, yielding a simpler urea derivative.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new urea derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
作用机制
The mechanism by which “Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” exerts its effects is likely related to its ability to interact with specific molecular targets. The chloroethyl groups may facilitate the formation of covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological activity. The tetrahydronaphthyl group may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
Urea, 1,1-bis(2-chloroethyl)-3-phenyl-: Similar structure but with a phenyl group instead of a tetrahydronaphthyl group.
Urea, 1,1-bis(2-chloroethyl)-3-(4-methylphenyl)-: Contains a methyl-substituted phenyl group.
Urea, 1,1-bis(2-chloroethyl)-3-(2-naphthyl)-: Features a naphthyl group without the tetrahydro modification.
Uniqueness
The presence of the tetrahydronaphthyl group in “Urea, 1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphth-1-yl)-” distinguishes it from other similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for specific applications.
属性
CAS 编号 |
102434-12-8 |
|---|---|
分子式 |
C15H20Cl2N2O |
分子量 |
315.2 g/mol |
IUPAC 名称 |
1,1-bis(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C15H20Cl2N2O/c16-8-10-19(11-9-17)15(20)18-14-7-3-5-12-4-1-2-6-13(12)14/h3,5,7H,1-2,4,6,8-11H2,(H,18,20) |
InChI 键 |
QMBHQQVGEMWMEF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)

